

# SNRPB Antibody Validation: A Technical Support Resource

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## Compound of Interest

Compound Name: SNPB

Cat. No.: B15606360

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating SNRPB antibodies for various applications. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and reproducible results.

## Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of SNRPB in a Western Blot?

A1: The calculated molecular weight of SNRPB is approximately 24.6 kDa. However, depending on the specific antibody and experimental conditions, it may be observed at a slightly different position on the gel. One vendor has reported an observed molecular weight of 25-30 kDa.

Q2: What subcellular localization should I expect for SNRPB in immunofluorescence?

A2: SNRPB is a core component of the spliceosome, which is located in the nucleus. Therefore, you should expect to see nuclear staining in your immunofluorescence experiments.

Q3: Can the same SNRPB antibody be used for different applications?

A3: Not always. It is crucial to check the antibody datasheet to confirm which applications it has been validated for. An antibody that works well in Western Blotting might not be suitable for

Immunohistochemistry because the protein is in its native conformation in IHC.

Q4: My SNRPB antibody is not working. What are some common reasons for failure?

A4: There are several potential reasons for an antibody not working, including improper storage, incorrect dilution, use in a non-validated application, or issues with the experimental protocol itself. It's also possible that the antibody has lost activity due to repeated freeze-thaw cycles.

Q5: What are the known isoforms of SNRPB?

A5: Two transcript variants encoding different isoforms (B and B') have been identified for the SNRPB gene.

## Quantitative Data Summary

The following tables provide a summary of recommended starting dilutions and key quantitative information for SNRPB antibody validation across different applications. Note that optimal dilutions should be determined experimentally by the end-user.

Application	Recommended Starting Dilution/Concentration	Species Reactivity
Western Blot (WB)	1:500 - 1:5000	Human, Mouse, Rat
Immunohistochemistry (IHC) - Paraffin	1:50 - 1:2000	Human, Mouse, Rat
Immunocytochemistry/Immunofluorescence (ICC/IF)	1:100 - 1:1000	Human
Immunoprecipitation (IP)	Assay-dependent	Human, Mouse, Rat
Flow Cytometry (Intracellular)	0.8 µg per 1x10 <sup>6</sup> cells	Human
RNA Immunoprecipitation (RIP)	1.25 - 1.5 µg per 1x10 <sup>6</sup> cells	Human

Protein Characteristic	Value
Calculated Molecular Weight	~24.6 kDa
Observed Molecular Weight (WB)	25-30 kDa
Subcellular Localization	Nucleus

## Experimental Workflows and Signaling Pathways

### SNRPB Antibody Validation Workflow

This diagram outlines a general workflow for validating a new SNRPB antibody for a specific application.

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